molecular formula C20H19N7S2 B3438348 6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N2,N4-BIS(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE

6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N2,N4-BIS(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B3438348
M. Wt: 421.5 g/mol
InChI Key: UPAIFSOYQYOELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N2,N4-BIS(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N2,N4-BIS(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves multiple steps. One common method includes the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a suitable solvent, followed by cyclization with thiourea at reflux temperature in methanol . The resulting intermediate is then diazotized and coupled with various aromatic amines to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N2,N4-BIS(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N2,N4-BIS(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N2,N4-BIS(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with various molecular targets. The thiadiazole ring can interact with DNA, disrupting replication processes and leading to cell death. This property is particularly useful in its anticancer activity, where it inhibits the proliferation of cancer cells by interfering with their DNA replication machinery . Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

    1,3,4-Thiadiazole: A basic structure with similar biological activities.

    1,2,4-Thiadiazole: Another isomer with distinct properties and applications.

    1,2,3-Thiadiazole: Known for its antimicrobial and antifungal activities.

Uniqueness: Its dual functionality makes it a versatile compound in both medicinal chemistry and industrial applications .

Properties

IUPAC Name

2-N,4-N-bis(4-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7S2/c1-12-4-8-15(9-5-12)21-17-23-18(22-16-10-6-13(2)7-11-16)25-19(24-17)29-20-27-26-14(3)28-20/h4-11H,1-3H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAIFSOYQYOELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)SC3=NN=C(S3)C)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N2,N4-BIS(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N2,N4-BIS(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 3
Reactant of Route 3
6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N2,N4-BIS(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 4
Reactant of Route 4
6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N2,N4-BIS(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 5
Reactant of Route 5
6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N2,N4-BIS(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 6
Reactant of Route 6
6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N2,N4-BIS(4-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE

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